N,N'-Disuccinimidyl carbonate

Description

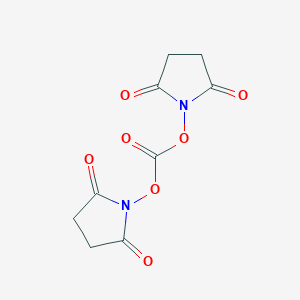

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYXSUNOLOJMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225080 | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-79-1 | |

| Record name | Disuccinimidyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(succinimido) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(succinimido) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N'-Disuccinimidyl Carbonate: A Core Reagent in Modern Biochemistry and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient homobifunctional crosslinking agent that has become an indispensable tool in the field of biochemistry. Its utility stems from its ability to activate carboxyl and hydroxyl groups, facilitating the formation of stable amide and carbamate (B1207046) bonds. This technical guide provides a comprehensive overview of the core applications of DSC, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors. DSC serves as a safer and more stable alternative to hazardous reagents like phosgene, making it a preferred choice in a wide range of bioconjugation techniques.[1]

Core Applications in Biochemistry

DSC's reactivity is centered around the two N-hydroxysuccinimide (NHS) esters linked to a central carbonate group. The NHS moieties are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity profile makes DSC a valuable reagent for several key applications:

-

Activation of Carboxylic Acids to Form NHS Esters: DSC reacts with carboxylic acids to produce stable, amine-reactive NHS esters. These activated esters are widely used for labeling proteins, peptides, and other biomolecules containing primary amines.[2] The reaction proceeds under mild conditions, and the byproducts, N-hydroxysuccinimide (NHS) and carbon dioxide, are easily removed.

-

Synthesis of Carbamates: DSC provides a robust method for the synthesis of carbamates by reacting with alcohols to form an active succinimidyl carbonate intermediate, which then readily reacts with primary and secondary amines.[2] This application is particularly valuable in the synthesis of prodrugs, linkers for antibody-drug conjugates (ADCs), and for the modification of biomolecules.

-

Peptide Synthesis: In peptide synthesis, DSC is employed as a coupling reagent to form peptide bonds. Its use minimizes the risk of racemization, a critical factor in maintaining the biological activity of the synthesized peptides.[3]

-

Bioconjugation and Crosslinking: As a homobifunctional crosslinker, DSC can be used to link two molecules containing primary amines or hydroxyl groups. This is instrumental in creating antibody-drug conjugates, immobilizing proteins on surfaces, and preparing bioconjugates for diagnostic and therapeutic applications.

-

Surface Functionalization: DSC is utilized to modify the surfaces of various materials, such as silica (B1680970) nanoparticles and polymers, to introduce reactive groups for the covalent attachment of biomolecules. This is a key step in the development of biosensors, targeted drug delivery systems, and biocompatible materials.

Quantitative Data Presentation

The efficiency of DSC in various applications can be influenced by factors such as solvent, temperature, and reaction time. The following tables provide a summary of quantitative data for key reactions involving DSC and a comparison with other common coupling reagents.

Table 1: Solubility of this compound in Common Organic Solvents [1]

| Solvent | Solubility (mg/mL) |

| Dichloromethane | 2 |

| Acetone | 14 |

| Acetonitrile | 34 |

| Tetrahydrofuran | 3 |

| Ethyl Acetate | 4 |

| Isopropyl Alcohol | 2 |

| Dimethylformamide (DMF) | 88 |

| Dimethyl Sulfoxide (DMSO) | >250 |

Table 2: Reaction Conditions and Yields for Carbamate Synthesis using DSC [2]

| Alcohol Substrate | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |

| 1,2-O-Isopropylidene-D-xylofuranose | 4-Methoxyaniline | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 86 |

| 1,2-O-Isopropylidene-D-xylofuranose | L-Ephedrine | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 83 |

| Cyclohexanol | Benzylamine | Acetonitrile/CH₂Cl₂ | N/A | 78 |

| 1-Adamantane Methanol | Piperidine | Acetonitrile/CH₂Cl₂ | N/A | 89 |

Table 3: Comparative Yields of NHS Ester Synthesis

| Coupling Reagent | Substrate | Solvent | Reported Yield (%) | Reference |

| DSC | Biotin | DMF | Good (used without purification) | [4] |

| EDC /NHS | Protected Folic Acid | DMSO | 94 | [5] |

| DCC /NHS | Carboxyfluorescein Diacetate | Dichloromethane | 60 (isomer mixture) | [6] |

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted as a general guide.

Mandatory Visualization

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of DSC and its application in complex biochemical workflows.

Caption: General reaction mechanism of this compound (DSC).

Caption: Experimental workflow for protein labeling using a DSC-activated molecule.

References

- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Peptide synthesis | C9H8N2O7 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction of N,N'-Disuccinimidyl Carbonate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the derivatization of primary amines, finding extensive application in bioconjugation, peptide synthesis, and drug development. Its reactivity towards primary amines primarily yields stable carbamate (B1207046) or urea (B33335) linkages, depending on the reaction pathway. This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data associated with the use of DSC in coupling reactions with primary amines. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize DSC in their synthetic strategies.

Core Reaction Mechanisms

The reaction of this compound with primary amines can proceed through two principal pathways, largely dictated by the presence or absence of a hydroxyl-containing co-reactant. Both mechanisms leverage the high reactivity of the carbonyl carbons in DSC, which is facilitated by the excellent leaving group ability of N-hydroxysuccinimide (NHS).

Formation of Carbamates via an Activated Succinimidyl Carbonate Intermediate

In the presence of a hydroxyl-containing molecule (e.g., an alcohol or a hydroxyl-terminated linker), DSC first acts as an activating agent to form a reactive succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to yield a stable carbamate linkage. This two-step, one-pot synthesis is a cornerstone of bioconjugation and linker chemistry.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, which acts as a proton scavenger, neutralizing the acidic byproducts and enhancing the nucleophilicity of the reacting species.[1]

The detailed mechanism involves the initial activation of the alcohol by DSC, followed by the nucleophilic attack of the primary amine on the activated carbonate.

Formation of Ureas via a Succinimidyl Carbamate Intermediate

In the absence of a hydroxyl co-reactant, primary amines can directly react with DSC to form urea derivatives. This reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of DSC to form a succinimidyl carbamate intermediate. This intermediate is then attacked by a second equivalent of the primary amine (or a different amine) to yield the final urea product, releasing N-hydroxysuccinimide.

The detailed mechanism for urea formation is as follows:

Quantitative Data

Table 1: Solubility of this compound (DSC)

| Solvent | Solubility (mg/mL) |

| Dimethyl sulfoxide (B87167) (DMSO) | >250 |

| N,N-Dimethylformamide (DMF) | 88 |

| Acetonitrile | 34 |

| Acetone | 14 |

| Ethyl acetate | 4 |

| Tetrahydrofuran (THF) | 3 |

| Dichloromethane (DCM) | 2 |

| Isopropyl alcohol | 2 |

Table 2: Typical Reaction Conditions and Yields for Carbamate Formation

| Primary Amine | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amine 4 (structure not specified) | Protected xylofuranose | Triethylamine | Methylene chloride | 23 | 3 | 86 | [2] |

| L-ephedrine | Protected xylofuranose | - | Methylene chloride | - | - | 83 | [2] |

| Various primary and hindered secondary amines | Various primary and hindered secondary alcohols | Triethylamine | Acetonitrile/Methylene chloride | 23 | 4-12 | 65-89 | [2] |

Experimental Protocols

The following are generalized experimental protocols for the formation of carbamates and ureas using DSC. Researchers should optimize these protocols based on the specific reactivity and solubility of their substrates.

General Protocol for Carbamate Synthesis

This protocol describes the two-step, one-pot synthesis of a carbamate from an alcohol and a primary amine using DSC.

Materials:

-

Alcohol (1.0 eq)

-

This compound (DSC) (1.1 - 1.5 eq)

-

Primary amine (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine) (2.0 - 3.0 eq)

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) and base (e.g., triethylamine, 3.0 eq) in an anhydrous solvent (e.g., acetonitrile) at room temperature, add DSC (1.5 eq).

-

Stir the reaction mixture at room temperature and monitor the formation of the activated succinimidyl carbonate intermediate by a suitable analytical method (e.g., TLC or LC-MS). This step typically takes 1-4 hours.

-

Once the formation of the intermediate is complete, add the primary amine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction for the formation of the carbamate product.

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup. For example, dilute with an organic solvent and wash with aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired carbamate.

General Protocol for Urea Synthesis

This protocol outlines the direct reaction of a primary amine with DSC to form a symmetrical or unsymmetrical urea.

Materials:

-

Primary amine (2.0 eq for symmetrical urea; 1.0 eq of each amine for unsymmetrical urea)

-

This compound (DSC) (1.0 eq)

-

Anhydrous solvent (e.g., acetonitrile, THF, DCM)

-

Base (e.g., triethylamine, pyridine) (optional, but can be beneficial)

Procedure:

-

Dissolve the primary amine (1.0 eq) in an anhydrous solvent.

-

Add DSC (1.0 eq) to the solution and stir at room temperature. The use of a base is optional but can help to drive the reaction to completion.

-

Monitor the formation of the succinimidyl carbamate intermediate.

-

Add the second equivalent of the primary amine (for symmetrical ureas) or the second primary amine (for unsymmetrical ureas).

-

Continue stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous workup and purification as described in the carbamate synthesis protocol.

Conclusion

This compound is a powerful and versatile reagent for the efficient coupling of primary amines to form stable carbamate and urea linkages. The choice between these two functional groups can be controlled by the inclusion or exclusion of a hydroxyl-containing co-reactant. The reactions are typically high-yielding and proceed under mild conditions, making DSC an invaluable tool in the fields of drug development, bioconjugation, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement DSC-mediated amine coupling reactions in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate (DSC) Amine Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation, peptide synthesis, and drug delivery systems. Its utility lies in its ability to activate carboxyl groups and alcohols, facilitating the formation of stable amide and carbamate (B1207046) bonds with primary amines, respectively. This guide provides a comprehensive overview of the principles of DSC-mediated amine coupling, including its mechanism of action, reaction kinetics, and practical applications, with a focus on antibody-drug conjugates (ADCs).

Core Principle and Mechanism of Action

The fundamental principle of DSC amine coupling involves a two-step process. Initially, DSC reacts with a nucleophile, typically a carboxylic acid or an alcohol, to form a highly reactive N-hydroxysuccinimidyl (NHS) active ester or a succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide or carbamate linkage, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

The reaction with a carboxylic acid proceeds as follows:

-

Activation: The carboxylic acid attacks the carbonyl carbon of DSC, leading to the displacement of one NHS group and the formation of an NHS active ester. Carbon dioxide is released during this step.

-

Coupling: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

Alternatively, DSC can react with alcohols to form a succinimidyl carbonate, which can then react with an amine to form a carbamate.[2]

Quantitative Data Presentation

Stability of DSC and its Active Intermediates

DSC is known to be sensitive to moisture and will hydrolyze in aqueous environments, which is a critical consideration in experimental design.[3] The stability of the active NHS-ester intermediate is also pH and temperature-dependent.

| Compound | Condition | Half-life | Reference |

| DSC | Pure Water | < 10 minutes | [4] |

| NHS Ester | pH 7.0, 0°C | 4-5 hours | [5] |

| NHS Ester | pH 8.6, 4°C | 10 minutes | [5] |

| Porphyrin-NHS Ester | pH 8.0, Room Temp. | 210 minutes | [6] |

| Porphyrin-NHS Ester | pH 8.5, Room Temp. | 180 minutes | [6] |

| Porphyrin-NHS Ester | pH 9.0, Room Temp. | 125 minutes | [6] |

Solubility of this compound

The choice of solvent is crucial for efficient DSC coupling reactions, as it affects the solubility of DSC and the stability of the active intermediates.

| Solvent | Solubility (mg/mL) | Reference |

| Dichloromethane | 2 | [3][7] |

| Acetone | 14 | [3][7] |

| Acetonitrile | 34 | [3][7] |

| Tetrahydrofuran | 3 | [3][7] |

| Ethyl acetate | 4 | [3][7] |

| Isopropyl alcohol | 2 | [3][7] |

| Dimethylformamide (DMF) | 88 | [3][7] |

| Dimethyl sulfoxide (B87167) (DMSO) | >250 | [3][7] |

Comparative Coupling Efficiency

While direct head-to-head comparisons are limited, the efficiency of DSC can be inferred from various studies. In many synthetic applications, DSC provides quantitative yields.[8] The choice between DSC and other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS often depends on the specific application, desired reaction conditions, and the nature of the molecules to be conjugated. EDC/NHS chemistry is well-established for aqueous-based bioconjugation, with yields for the coupling step generally ranging from 60-90%.[6]

| Coupling Reagent | Target Functional Groups | Typical Yield | Key Considerations | Reference |

| DSC | Carboxylic Acids/Alcohols to Amines | Often quantitative in organic synthesis | Moisture sensitive; good solubility in organic solvents like DMF and DMSO. | [3][8] |

| EDC/NHS | Carboxylic Acids to Amines | 60-90% (coupling step) | Water-soluble; O-acylisourea intermediate is unstable and prone to hydrolysis. | [6][9] |

Experimental Protocols

Protocol 1: General Procedure for DSC-Mediated Amide Coupling in Solution

This protocol describes a general method for coupling a carboxylic acid to a primary amine using DSC in an organic solvent.[8]

Materials:

-

Carboxylic acid

-

This compound (DSC)

-

Primary amine

-

Anhydrous acetonitrile

-

Pyridine (B92270) or another suitable base (e.g., DIPEA)

-

4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

-

Round-bottom flask

-

Stir bar

-

Nitrogen or argon supply (optional)

Procedure:

-

To an oven-dried round-bottom flask containing a stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile.

-

Add pyridine (approximately 3 equivalents) and a catalytic amount of DMAP (e.g., 0.01 equivalents).

-

Stir the suspension for a few minutes at room temperature.

-

Add DSC (1.0 equivalent) to the suspension. The reaction progress can be monitored by the evolution of CO2 gas.

-

Allow the reaction to stir at room temperature for several hours until the carboxylic acid is fully consumed (can be monitored by TLC).

-

Add the primary amine (1.0 equivalent) and a suitable base such as DIPEA (1.5 equivalents) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard methods such as extraction and column chromatography.

Protocol 2: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a DSC-containing Linker

This protocol outlines the key steps for conjugating a drug payload to an antibody using a linker that has been activated with DSC.

Materials:

-

Monoclonal antibody (mAb)

-

Linker-payload construct with a DSC-activated ester

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

-

Quenching solution (e.g., Tris or glycine (B1666218) buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

-

Linker-Payload Activation (if not pre-activated): If the linker-payload does not already contain a DSC-activated ester, it can be prepared by reacting a carboxylic acid-functionalized linker-payload with DSC in an appropriate organic solvent as described in Protocol 1. The activated linker-payload should then be dissolved in a water-miscible solvent like DMSO.

-

Conjugation Reaction: Add the DSC-activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DSC-activated linker-payload.

-

Purification: Purify the resulting ADC from unconjugated linker-payload, antibody, and other reaction components using a suitable chromatography method such as size-exclusion chromatography (SEC).

-

Characterization: Characterize the purified ADC for key quality attributes including DAR, purity, aggregation, and biological activity.

Mandatory Visualization

References

- 1. sciex.com [sciex.com]

- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. benchchem.com [benchchem.com]

- 7. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

N,N'-Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: N,N'-Disuccinimidyl carbonate (DSC), identified by CAS number 74124-79-1, is a versatile and highly efficient homobifunctional crosslinking agent. It serves as a safer, stable, solid alternative to the highly toxic phosgene (B1210022) and its derivatives for introducing carbonyl functionalities or activating molecules for bioconjugation. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations of DSC for researchers, scientists, and professionals involved in drug development and bioconjugation.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its chemical structure features a central carbonate group flanked by two N-hydroxysuccinimide (NHS) esters, which are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in organic synthesis and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74124-79-1 | [1] |

| Molecular Formula | C₉H₈N₂O₇ | [1] |

| Molecular Weight | 256.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 209 °C | [1] |

| Purity | ≥98.0% | [2] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen) | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble, undergoes rapid hydrolysis |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Acetonitrile (ACN) | Soluble |

| Dichloromethane (DCM) | Slightly soluble |

| Hot Pyridine | Soluble |

Core Applications in Research and Drug Development

DSC's reactivity makes it a valuable tool in a multitude of applications, primarily centered around the formation of stable covalent bonds.

-

Bioconjugation and Crosslinking: DSC is extensively used to couple ligands, such as drugs, peptides, or labels, to proteins and other biomolecules.[2] The primary targets for DSC-mediated conjugation are the ε-amino groups of lysine (B10760008) residues on the protein surface.

-

Peptide Synthesis: It serves as an efficient coupling reagent for the preparation of N-succinimidyl esters of N-protected amino acids, which are key intermediates in peptide synthesis.[2]

-

Carbonylating Agent: As a phosgene equivalent, DSC is employed in the synthesis of carbamates, ureas, and activated carbonates under milder and safer conditions.[1]

-

Surface Functionalization: DSC is utilized to activate surfaces, such as polymer brushes, for the covalent attachment of biomolecules, enhancing their biocompatibility and functionality for applications in biosensing and tissue engineering.[3]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key applications of this compound. It is crucial to note that these protocols may require optimization based on the specific properties of the reactants.

Activation of Hydroxyl Groups for Carbamate (B1207046) Synthesis

This protocol describes the activation of an alcohol with DSC to form a succinimidyl carbonate intermediate, which can then react with a primary amine to yield a stable carbamate.

Materials:

-

Alcohol-containing molecule

-

This compound (DSC)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Amine-containing molecule

-

Reaction vessel and stirring apparatus

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the alcohol-containing molecule in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.

-

Add this compound to the solution (typically 1.1-1.5 molar equivalents relative to the alcohol).

-

Add the tertiary amine base (1-2 molar equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting alcohol and the formation of the activated intermediate.

-

Once the activation is complete, add the amine-containing molecule to the reaction mixture.

-

Continue stirring at room temperature for an additional 2-16 hours, monitoring the reaction for the formation of the final carbamate product.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the NHS byproduct and excess reagents. The final product is then purified using appropriate chromatographic techniques.

Caption: Workflow for two-step, one-pot carbamate synthesis.

General Protocol for Protein Labeling via Lysine Residues

This protocol provides a general framework for the conjugation of a molecule (e.g., a small molecule drug or a fluorescent dye) to a protein via its lysine residues using DSC. Note: This is a generalized protocol and requires optimization for each specific protein and ligand pair.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound (DSC)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Molecule to be conjugated (ligand) containing a primary amine or hydroxyl group

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Prepare the protein solution at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Ligand Activation (if necessary): If the ligand contains a hydroxyl group, it must first be activated with DSC in an anhydrous organic solvent as described in the carbamate synthesis protocol to form a succinimidyl carbonate derivative. If the ligand contains a primary amine, it can be directly coupled to a DSC-activated protein (see step 5).

-

DSC Solution Preparation: Immediately before use, prepare a stock solution of DSC in anhydrous DMSO or DMF.

-

Protein Activation: Add a calculated molar excess of the DSC stock solution to the protein solution while gently stirring. The optimal molar ratio of DSC to protein needs to be determined empirically but typically ranges from 5:1 to 50:1.

-

Conjugation:

-

For pre-activated ligands: Add the activated ligand solution to the protein solution.

-

For amine-containing ligands: After a brief protein activation period (15-30 minutes), add the amine-containing ligand to the reaction mixture.

-

-

Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a light-sensitive ligand.

-

Quenching: Stop the reaction by adding the quenching solution to consume any unreacted DSC or activated species.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy) and confirm its integrity and activity.

Caption: General workflow for protein conjugation via lysine residues.

Reaction Mechanisms and Logical Relationships

The utility of this compound stems from the high reactivity of its central carbonyl carbon towards nucleophiles, facilitated by the excellent leaving group nature of N-hydroxysuccinimide (NHS).

Caption: Key reaction pathways involving DSC.

Conclusion

This compound is an indispensable reagent in modern bioconjugation and organic synthesis, offering a safe and effective means of forming stable covalent linkages. Its well-defined reactivity, commercial availability, and the stability of its intermediates make it a preferred choice for applications ranging from the synthesis of complex organic molecules to the development of targeted therapeutics like antibody-drug conjugates. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is paramount for its successful implementation in research and development.

References

N,N'-Disuccinimidyl Carbonate: A Safer, Versatile Phosgene Equivalent for Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the need for efficient and safe reagents is paramount. N,N'-Disuccinimidyl carbonate (DSC), a stable, crystalline solid, has emerged as a superior alternative to the highly toxic and difficult-to-handle phosgene (B1210022) gas for a wide array of chemical transformations. This technical guide provides a comprehensive overview of DSC, its applications as a phosgene equivalent, and detailed methodologies for its use in key synthetic and bioconjugation procedures.

Introduction to this compound (DSC)

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester of carbonic acid. Its utility as a phosgene equivalent stems from the high reactivity of the carbonyl group, which is activated by two NHS leaving groups. This activation allows for efficient reactions with nucleophiles such as amines and alcohols under mild conditions.[1] Unlike phosgene, DSC is a non-volatile solid, significantly reducing handling risks and simplifying reaction setups.[2]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O₇ | [3] |

| Molecular Weight | 256.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 190 °C (decomposes) | [3][4][6] |

| Solubility | Soluble in DMSO, hot pyridine (B92270), acetonitrile; slightly soluble in dichloromethane; insoluble in water. | [3][4][5][6] |

| Stability | Moisture-sensitive; stable when stored under dry conditions and refrigerated. | [7] |

DSC as a Phosgene Equivalent: A Comparative Overview

Phosgene and its substitutes are crucial for introducing a carbonyl group in organic synthesis. While effective, the extreme toxicity of phosgene gas necessitates the use of safer alternatives.[2] DSC, along with other solid phosgene equivalents like triphosgene (B27547) and carbonyldiimidazole (CDI), offers a more manageable approach.[2]

Comparison with Other Phosgene Equivalents:

| Reagent | Physical State | Key Advantages | Key Disadvantages |

| **Phosgene (COCl₂) ** | Gas | High reactivity | Extremely toxic, difficult to handle |

| Triphosgene (BTC) | Solid | Safer than phosgene, generates 3 eq. of phosgene in situ | Still requires careful handling due to phosgene release |

| Carbonyldiimidazole (CDI) | Solid | Good for urea (B33335) and carbamate (B1207046) synthesis, mild reaction conditions | Less reactive than DSC for some applications |

| This compound (DSC) | Solid | High reactivity, stable intermediates, byproducts are water-soluble, safer to handle | Moisture sensitive |

Reaction Mechanisms and Applications

DSC's versatility lies in its ability to activate a variety of functional groups, leading to the efficient synthesis of carbamates, ureas, and activated esters for amide bond formation. The core of its reactivity is the excellent leaving group ability of N-hydroxysuccinimide (NHS).

Synthesis of Carbamates

DSC reacts with alcohols in the presence of a base to form a stable but reactive succinimidyl carbonate intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the desired carbamate. This two-step, one-pot procedure is highly efficient for a wide range of alcohols and amines.[8][9]

Quantitative Data for Carbamate Synthesis:

| Alcohol | Amine | Yield (%) | Reference |

| (S)-(-)-2-Methyl-1-butanol | Benzylamine | 80 | [9] |

| Cyclohexanol | Benzylamine | 85 | [9] |

| Cholesterol | (S)-(-)-α-Methylbenzylamine | 89 | [9] |

| 1,2-O-Isopropylidene-D-xylofuranose | (S)-(-)-α-Methylbenzylamine | 81 | [9] |

Synthesis of Ureas

The reaction of DSC with two equivalents of a primary or secondary amine leads to the formation of a urea linkage. The reaction proceeds through an activated succinimidyl carbamate intermediate.[9]

Activation of Carboxylic Acids for Amide Bond Formation

DSC is an excellent reagent for activating carboxylic acids to form N-hydroxysuccinimide (NHS) esters. These activated esters are stable enough to be isolated but react efficiently with primary amines to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.[1][4] This method avoids the use of carbodiimides like DCC, which can cause rearrangement of the activated acid.[1]

Experimental Protocols

Synthesis of this compound (DSC)

This protocol describes a large-scale synthesis of DSC from triphosgene and N-hydroxysuccinimide.[10]

Materials:

-

N-Hydroxysuccinimide (HOSu)

-

Triphosgene

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of N-hydroxysuccinimide in toluene, add triphosgene.

-

Heat the reaction mixture to a temperature between 60°C and 120°C.

-

After the reaction is complete (monitored by TLC or gas evolution ceases), remove the toluene under reduced pressure.

-

Add THF to the residue and stir at 60-65°C to form a slurry.

-

Cool the slurry in an ice bath to precipitate the product.

-

Isolate the solid by filtration, decantation, or centrifugation.

-

Wash the solid with cold THF and dry under vacuum to yield this compound.

General Protocol for Protein Labeling with DSC

This protocol outlines a general procedure for labeling proteins with molecules containing a primary amine via a DSC-activated linker.

Materials:

-

Protein of interest

-

DSC-activated molecule

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Dissolve the DSC-activated molecule in a small amount of anhydrous DMSO or DMF to create a stock solution.

-

Add the desired molar excess of the DSC-activated molecule to the protein solution while gently mixing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.

-

Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.

-

Characterize the conjugate to determine the degree of labeling.

Activation of a Carboxylic Acid for Peptide Coupling

This protocol describes the in-situ activation of a carboxylic acid with DSC for subsequent amide bond formation.[1]

Materials:

-

Carboxylic acid

-

This compound (DSC)

-

Pyridine or Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Amine

Procedure:

-

To a solution of the carboxylic acid (1.05 eq) in anhydrous acetonitrile, add pyridine (or Et₃N) (1.1 eq).

-

Add DSC (1.0 eq) to the solution. The reaction progress can be monitored by the evolution of CO₂.

-

Stir the reaction at room temperature until the activation is complete (typically 1-4 hours).

-

Add the amine (1.0 eq) to the reaction mixture.

-

Stir at room temperature until the amide formation is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by chromatography if necessary.

Safety and Handling

While significantly safer than phosgene, DSC is a moisture-sensitive and reactive compound that requires proper handling.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7][11] Refrigeration is recommended for long-term storage.[13]

-

In case of contact:

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound stands out as a highly effective and safer alternative to phosgene for a multitude of chemical transformations. Its ability to efficiently generate carbamates, ureas, and activated esters under mild conditions makes it an invaluable tool for researchers, scientists, and drug development professionals. The straightforward reaction mechanisms, coupled with the ease of handling and purification, position DSC as a key reagent in the synthesis of complex molecules, bioconjugates, and pharmaceuticals. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively utilize DSC to advance their scientific endeavors.

References

- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 74124-79-1 [chemicalbook.com]

- 5. This compound CAS#: 74124-79-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 74124-79-1 | Benchchem [benchchem.com]

- 10. A Process For The Preparation Of N,N' Disuccinimidyi Carbonate [quickcompany.in]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. chemicalbook.com [chemicalbook.com]

- 13. N,N -Disuccinimidyl carbonate = 95 74124-79-1 [sigmaaldrich.com]

An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate for the Activation of Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the activation of hydroxyl groups, facilitating their conjugation to amine-containing molecules. This technical guide provides a comprehensive overview of the core principles of DSC-mediated hydroxyl activation, including its mechanism of action, reaction kinetics, and stability. Detailed experimental protocols for the activation of various hydroxyl-containing substrates and subsequent bioconjugation are presented, alongside quantitative data to inform reaction optimization. Furthermore, this guide offers a comparative analysis of DSC with other common activating agents and provides troubleshooting strategies for common challenges. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding.

Introduction to this compound (DSC)

This compound is a homobifunctional crosslinking agent widely employed in bioconjugation and synthetic organic chemistry.[1] It serves as a safer and more stable alternative to hazardous reagents like phosgene (B1210022) for the activation of hydroxyl and amine groups.[2] The utility of DSC stems from the presence of two N-hydroxysuccinimide (NHS) esters linked by a carbonate group. NHS is an excellent leaving group, rendering the central carbonyl carbon highly susceptible to nucleophilic attack by hydroxyl groups.[3] This reaction results in the formation of a highly reactive N-succinimidyl carbonate intermediate, which can then readily react with primary amines to form stable carbamate (B1207046) linkages.[3]

DSC is a white to off-white crystalline powder with a melting point of approximately 190°C (with decomposition).[4][5] It is sensitive to moisture and should be stored in a dry environment at 2-8°C.

Mechanism of Hydroxyl Group Activation

The activation of a hydroxyl group by DSC is a two-step process, often performed in a one-pot synthesis.

Step 1: Formation of the N-Succinimidyl Carbonate Intermediate

In the presence of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N'-diisopropylethylamine (DIPEA), the hydroxyl group of the substrate is deprotonated to form a more potent alkoxide nucleophile.[3] This alkoxide then attacks one of the carbonyl carbons of DSC, leading to the displacement of an NHS molecule and the formation of a reactive N-succinimidyl carbonate intermediate.[3]

Step 2: Nucleophilic Attack by an Amine

The resulting N-succinimidyl carbonate is a stable but highly reactive intermediate that can be isolated or, more commonly, reacted in situ with a primary amine.[3][6] The amine attacks the carbonyl carbon of the activated intermediate, displacing the NHS leaving group to form a stable carbamate bond.[7]

Quantitative Data

Solubility of DSC

The choice of solvent is crucial for efficient DSC reactions. DSC exhibits varying solubility in common organic solvents.[8] Anhydrous conditions are essential to prevent hydrolysis.[2]

| Solvent | Solubility (mg/mL) |

| Dichloromethane | 2 |

| Acetone | 14 |

| Acetonitrile | 34 |

| Tetrahydrofuran | 3 |

| Ethyl acetate | 4 |

| Isopropyl alcohol | 2 |

| Dimethylformamide (DMF) | 88 |

| Dimethyl sulfoxide (B87167) (DMSO) | >250 |

| Table 1: Solubility of this compound in various organic solvents.[8] |

Stability of DSC and Activated Intermediates

DSC is highly susceptible to hydrolysis in aqueous environments, which is a critical consideration for bioconjugation reactions.[2] The half-life of DSC in pure water is reported to be less than 10 minutes.[2] The stability of the N-succinimidyl carbonate intermediate is also pH-dependent.

| pH | Approximate Half-life of PEG-Succinimidyl Carbonate |

| 7.4 | > 120 minutes[9] |

| 8.0 | ~40 minutes[9] |

| 9.0 | < 9 minutes[9] |

| Table 2: Estimated hydrolysis half-life of a generic PEG-Succinimidyl Carbonate at different pH values. The half-life of an NHS ester generally triples for every one-unit decrease in pH.[9][10] |

Reaction Yields for Carbamate Synthesis

The efficiency of carbamate formation using DSC is generally high for primary and sterically hindered secondary alcohols.[6]

| Alcohol Type | Example Substrate | Amine | Yield (%) |

| Primary | 1,2-O-isopropylidene-D-xylofuranose derivative | Substituted aniline | 86[6] |

| Secondary (Hindered) | L-ephedrine derivative | - | 83[6] |

| Primary | Benzyl alcohol | L-Valine methyl ester | 89[6] |

| Secondary | Cyclohexanol | L-Valine methyl ester | 85[6] |

| Secondary (Hindered) | (-)-Menthol | Benzylamine | 65[6] |

| Table 3: Examples of carbamate synthesis yields using DSC with various alcohols.[6] |

Comparison with 1,1'-Carbonyldiimidazole (CDI)

DSC and CDI are both used for activating hydroxyl groups, but they differ in reactivity and stability.

| Feature | This compound (DSC) | 1,1'-Carbonyldiimidazole (CDI) |

| Reactive Intermediate | N-succinimidyl carbonate | Imidazole carbamate |

| Reactivity | Higher reactivity of the activated intermediate.[11] | Lower reactivity of the activated intermediate. |

| Stability of Reagent | Longer shelf life.[11] | More sensitive to moisture. |

| Solvent Compatibility | Wide range of suitable solvents.[11] | More limited solvent compatibility. |

| Byproducts | N-hydroxysuccinimide (NHS) | Imidazole |

| Table 4: Qualitative comparison of DSC and CDI for hydroxyl group activation. |

Experimental Protocols

General Protocol for Activation of a Hydroxyl-Containing Small Molecule and Subsequent Carbamate Synthesis

This protocol is a general guideline for a two-step, one-pot synthesis.

Materials:

-

Hydroxyl-containing substrate

-

This compound (DSC)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Anhydrous non-nucleophilic base (e.g., triethylamine, DIPEA)

-

Amine-containing molecule

-

Reaction vessel

-

Stirring apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography system)

Procedure:

-

Activation Step: a. Dissolve the hydroxyl-containing substrate (1.0 equiv.) in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the anhydrous base (2.0-3.0 equiv.). c. Add DSC (1.1-1.5 equiv.) to the solution. d. Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).[6]

-

Conjugation Step: a. To the reaction mixture containing the activated intermediate, add the amine-containing molecule (1.0-1.2 equiv.). b. Continue stirring at room temperature for an additional 2-12 hours, or until the reaction is complete.

-

Work-up and Purification: a. Quench the reaction by adding a small amount of water or a buffer containing a primary amine (e.g., Tris or glycine). b. Remove the solvent under reduced pressure. c. Perform an aqueous work-up to remove water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by flash column chromatography to obtain the desired carbamate conjugate.

Protocol for Activation of Hydroxyl-Containing Magnetic Particles

This protocol is adapted for the activation of solid supports with hydroxyl functionalities.[1]

Materials:

-

Hydroxyl-functionalized magnetic particles

-

Anhydrous solvent (e.g., acetone, dioxane, acetonitrile, THF, or DMF)

-

This compound (DSC)

-

Ice-cold deionized water

-

Coupling buffer (e.g., 0.1 M PBS, pH 8.2)

-

Amine- or thiol-containing ligand (e.g., protein, antibody)

-

Quenching buffer (e.g., 0.1 M ethanolamine (B43304) or Tris buffer)

-

Centrifuge and magnetic separation rack

Procedure:

-

Solvent Exchange: a. Wash the magnetic particles with the chosen anhydrous solvent to remove the storage solution. Use centrifugation or magnetic separation to pellet the particles between washes.

-

Activation: a. Resuspend the particles in the anhydrous solvent containing DSC at a concentration of 50 mg/mL (approximately 0.2 M). b. Mix the suspension for 2 hours at room temperature.

-

Washing: a. Wash the activated particles three times with the anhydrous solvent to remove excess DSC and byproducts. b. After the final organic solvent wash, perform one wash with ice-cold deionized water to remove the solvent.

-

Conjugation: a. Resuspend the activated particles in cold coupling buffer (e.g., 0.1 M PBS, pH 8.2) at a concentration of 10 mg/mL. b. Add the amine- or thiol-containing ligand (the optimal amount should be determined experimentally). c. Mix the reaction for at least 4 hours at 4°C or 2 hours at room temperature.

-

Quenching: a. Add the quenching buffer to block any remaining active sites. Mix for 2 hours.

-

Final Washes: a. Wash the conjugated particles at least three times with the coupling buffer to remove unreacted ligand and quenching agent. b. Resuspend the final product in a suitable storage buffer.

Applications in Research and Drug Development

The activation of hydroxyl groups with DSC has numerous applications:

-

Bioconjugation: Covalent attachment of proteins, peptides, and other biomolecules to surfaces, nanoparticles, or other molecules for applications in diagnostics, immunoassays, and drug delivery.

-

Drug Synthesis: DSC is used in the synthesis of complex drug molecules, such as the HIV protease inhibitor Darunavir, where it facilitates the coupling of key fragments.[8]

-

Polymer and Materials Science: Functionalization of polymers and surfaces to enhance biocompatibility or to introduce specific functionalities.

-

Peptide Synthesis: Preparation of N-succinimidyl esters of N-protected amino acids.[5]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Hydrolysis of DSC or activated intermediate: Presence of moisture in reagents or solvents. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |

| Inefficient activation: Insufficient base or reaction time. | Increase the amount of base or extend the activation reaction time. | |

| Low reactivity of amine: The amine may be sterically hindered or protonated. | Increase the reaction temperature or use a higher pH for the conjugation step (up to ~8.5 to balance reactivity and hydrolysis). | |

| Presence of multiple byproducts | Side reactions: The activated intermediate may react with other nucleophiles present. | Purify the activated intermediate before adding the amine. Optimize reaction conditions (temperature, stoichiometry). |

| Hydrolysis products: N-hydroxysuccinimide and unreacted starting materials. | Ensure efficient work-up and purification. | |

| Inconsistent results | Variability in reagent quality: Purity of DSC can affect reactivity. | Use high-purity DSC. |

| Inconsistent reaction conditions: Fluctuations in temperature, pH, or reaction time. | Carefully control and monitor all reaction parameters. |

Conclusion

This compound is a powerful and versatile reagent for the activation of hydroxyl groups, enabling the formation of stable carbamate linkages with a wide range of amine-containing molecules. Its high reactivity, the stability of its activated intermediates under anhydrous conditions, and its commercial availability make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential challenges, users can effectively employ DSC to advance their research and development efforts in bioconjugation, drug discovery, and materials science.

References

- 1. spherotech.com [spherotech.com]

- 2. This compound | 74124-79-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pure.psu.edu [pure.psu.edu]

- 5. researchgate.net [researchgate.net]

- 6. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

N,N'-Disuccinimidyl Carbonate (DSC): A Technical Guide to Handling and Storage

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential procedures for the safe handling and effective storage of solid N,N'-Disuccinimidyl carbonate (DSC). Adherence to these protocols is critical for ensuring reagent stability, experimental reproducibility, and personnel safety.

Chemical and Physical Properties

This compound is a white crystalline solid widely used as a coupling reagent and an efficient activating agent for carboxylic acids and amines in bioconjugation and peptide synthesis.[1][2] Its high reactivity is intrinsically linked to its sensitivity, particularly to moisture.[1]

| Property | Value | Source(s) |

| CAS Number | 74124-79-1 | [3][4] |

| Molecular Formula | C₉H₈N₂O₇ | [5] |

| Molar Mass | 256.17 g/mol | [1][5] |

| Appearance | White powder or crystals | [2] |

| Melting Point | ~190°C (with decomposition) | [2][5] |

| Solubility | Soluble in DMF, acetonitrile, hot pyridine; Insoluble in water. | [1][5] |

Hazard Identification and Safety Precautions

DSC is classified as a hazardous chemical.[4] Understanding its risks is fundamental to safe handling. All operations should be performed within a certified chemical fume hood.

2.1 GHS Hazard Classification

| Hazard Class | Category | Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][6][7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [6][7] |

2.2 Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate exposure risks.

| Equipment | Specification | Source(s) |

| Eye Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). | [3][4][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), tested according to EN 374. Gloves must be inspected before use and disposed of properly after. | [3][7] |

| Body Protection | Laboratory coat. For larger quantities or significant spill risk, consider impervious clothing. | [8][9] |

| Respiratory Protection | For operations generating significant dust, use a particulate filter respirator (e.g., P2 or N95) tested under NIOSH (US) or CEN (EU) standards. | [3][7] |

Storage Protocols for Maximum Stability

The primary threat to the stability of solid DSC is moisture.[1] DSC readily hydrolyzes in the presence of water, leading to the release of N-hydroxysuccinimide (NHS) and carbon dioxide, which significantly reduces its coupling efficiency.[1] Proper storage is therefore non-negotiable for preserving its chemical integrity.

3.1 Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 2°C to 8°C (Refrigerated) | Slows decomposition pathways and maintains stability. | [2][3][7] |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture. This is the most critical parameter. | [4][9] |

| Container | Tightly sealed, original manufacturer's container (e.g., Sure/Seal™ bottles) or glass vial with a PTFE-lined cap, further sealed with paraffin (B1166041) film. | Provides a physical barrier against moisture and air ingress. | [4][9] |

3.2 Chemical Incompatibilities

To prevent degradation and hazardous reactions, DSC must be stored away from the following:

-

Water/Moisture: Causes rapid hydrolysis.[1]

-

Strong Oxidizing Agents: Risk of vigorous reaction.[4]

-

Strong Acids: Can catalyze decomposition.[4]

-

Alcohols and Amines: DSC is designed to react with these nucleophiles; avoid storing in proximity to prevent inadvertent reactions.

Experimental Protocols for Handling Solid DSC

These protocols are designed for handling moisture-sensitive solids and should be executed with precision.

4.1 Protocol: Workspace and Glassware Preparation

-

Workspace: Designate a clean, dry area within a chemical fume hood for all handling procedures. Ensure emergency equipment (spill kit, fire extinguisher) is accessible.[4]

-

Glassware Drying: All glassware (spatulas, weigh boats, flasks) must be free of adsorbed moisture.[10] Place glassware in a laboratory oven at >125°C for a minimum of 4 hours (or overnight).[11]

-

Inert Atmosphere Assembly: Assemble hot glassware and immediately flush with a stream of dry nitrogen or argon while it cools to room temperature.[10][11] This prevents re-adsorption of atmospheric moisture.

4.2 Protocol: Weighing and Dispensing Solid DSC

This procedure should be performed rapidly and efficiently to minimize atmospheric exposure. A glovebox provides the ideal environment.[12]

-

Equilibration: Remove the sealed DSC container from the 2-8°C storage. Allow it to warm to ambient temperature before opening (minimum 30-60 minutes). This crucial step prevents condensation of moist air onto the cold solid.

-

Inert Gas Purge: Prepare the receiving flask by fitting it with a septum and purging with dry nitrogen or argon.[13]

-

Dispensing:

-

In a Glovebox: Transfer the DSC container into the glovebox antechamber, purge, and bring it into the main chamber. Weigh the desired amount of DSC into an appropriate container and quickly seal the receiving vessel and the stock container.

-

On the Bench (In Fume Hood): Briefly remove the container cap. Under a positive flow of inert gas directed into the container opening, quickly remove the desired amount of solid using a dry spatula. Transfer it to the reaction vessel. Immediately and tightly reseal the stock container, wrap the cap with paraffin film, and return it to refrigerated storage.

-

-

Final Sealing: Purge the headspace of the stock container with inert gas before final sealing if it has been opened for more than a few seconds.

4.3 Protocol: Accidental Spill Cleanup

-

Evacuate and Ventilate: Ensure the area is well-ventilated.[3]

-

Don PPE: Wear all required PPE as described in section 2.2.

-

Containment: Prevent the formation of dust clouds.[3] Do not add water.

-

Cleanup: Carefully sweep up the solid material using non-sparking tools.[4][9] Place the spilled solid and all contaminated cleanup materials into a clearly labeled, sealable container for hazardous waste.[3]

-

Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., anhydrous acetonitrile), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4.4 Protocol: Waste Disposal

-

Containerization: Collect waste DSC and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) in a dedicated, sealed hazardous waste container.[7][8]

-

Labeling: Clearly label the container as "Hazardous Waste: this compound".

-

Disposal: Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[4][7] Do not empty into drains.[4]

By implementing these rigorous handling and storage protocols, researchers can ensure the long-term stability and reactivity of this compound, leading to more reliable and successful experimental outcomes while maintaining a high standard of laboratory safety.

References

- 1. This compound | 74124-79-1 | Benchchem [benchchem.com]

- 2. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. carlroth.com [carlroth.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of N,N'-Disuccinimidyl Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl carbonate (DSC) is a crucial reagent in bioconjugation, peptide synthesis, and drug delivery systems. Its efficacy is profoundly influenced by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and overall yield. This guide provides a comprehensive overview of DSC's solubility characteristics, methods for its determination, and its reaction pathways.

Core Topic: Solubility Profile of this compound

A notable study on the functionalization of polysaccharides highlighted the solubility challenges of DSC.[3][4] The researchers found that removing excess DSC post-reaction was difficult due to its limited solubility in many common organic solvents.[3][4] This underscores the importance of selecting an appropriate solvent system for both the reaction and subsequent purification steps.

The following table summarizes the known qualitative solubility of DSC in a range of common organic solvents. This information is compiled from various chemical suppliers and research articles.

| Organic Solvent | Solubility Description | Supporting Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Very Soluble / Soluble | [1][2][3][4][5][6] |

| Dimethylformamide (DMF) | Soluble | [3][4] |

| Acetonitrile (ACN) | Soluble / Slightly Soluble | [1][2][3][4][6][7][8][9] |

| Pyridine | Soluble (especially when hot) | [1][2][6][7][8] |

| Dichloromethane (DCM) | Slightly Soluble (may require heating) | [1][2][3][4][6] |

| Acetone | Slightly Soluble | [3][4] |

| Tetrahydrofuran (THF) | Low Solubility | [3][4] |

| Ethyl Acetate | Low Solubility | [3][4] |

| Isopropanol | Low Solubility | [3][4] |

| Water | Insoluble | [1][2][6][7][8][9] |

It is important to note that DSC is sensitive to moisture and will hydrolyze in the presence of water.[1][2] Therefore, anhydrous solvents are recommended for its use in synthesis.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a general framework for determining the solubility of DSC in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound (DSC)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation: Add an excess amount of DSC to a vial. The exact amount is not critical, but there must be visible solid DSC remaining after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into the vial containing the excess DSC.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Sample Collection: After equilibration, carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a syringe, avoiding any solid particles.

-

Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any remaining microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of DSC (melting point is approximately 190 °C with decomposition[1][2][8]) until all the solvent has evaporated and a constant weight is achieved.

-

Mass Determination: Accurately weigh the evaporation dish containing the dried DSC residue.

3. Calculation:

-

Mass of dissolved DSC (g): (Final weight of dish + DSC) - (Initial weight of empty dish)

-

Solubility (g/L): (Mass of dissolved DSC (g)) / (Volume of solvent used for evaporation (L))

Mandatory Visualization: Reaction Pathway of DSC

This compound is an effective coupling reagent due to the N-hydroxysuccinimide (NHS) leaving groups, which form a highly reactive intermediate that is susceptible to nucleophilic attack. The following diagram illustrates the general reaction pathway of DSC with a primary amine to form a carbamate.

Caption: Reaction of DSC with a primary amine.

This initial reaction forms an activated N-succinimidyl carbamate, which can then react with another nucleophile, such as an alcohol or another amine, to yield the final product. This two-step, one-pot synthesis is a common strategy in the development of therapeutic agents and bioconjugates.

References

- 1. This compound CAS#: 74124-79-1 [m.chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. This compound | 74124-79-1 [chemicalbook.com]

- 7. This compound Supplier -Mainchem [mainchem.com]

- 8. chembk.com [chembk.com]

- 9. 74124-79-1 DSC [this compound] AKSci D050 [aksci.com]

An In-Depth Technical Guide to the Stability and Moisture Sensitivity of N,N'-Disuccinimidyl Carbonate (DSC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly reactive homobifunctional crosslinking agent and carbonylating reagent, pivotal in bioconjugation, peptide synthesis, and the development of pharmaceutical drug delivery systems. Its efficacy is intrinsically linked to its high reactivity, which also renders it susceptible to degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the stability and moisture sensitivity of DSC. It details the mechanisms of degradation, presents available quantitative stability data, outlines experimental protocols for stability assessment, and offers practical recommendations for its handling and storage to ensure optimal performance in research and development settings.

Introduction to this compound

This compound is widely employed for the activation of carboxyl groups and the synthesis of active esters, carbamates, and ureas.[1] Its utility stems from the N-hydroxysuccinimide (NHS) leaving groups, which readily react with primary amines and other nucleophiles under mild conditions. However, the central carbonate linkage in DSC is highly electrophilic and therefore prone to nucleophilic attack by water. This inherent moisture sensitivity is a critical consideration for its storage, handling, and application, as premature hydrolysis can significantly diminish its coupling efficiency and lead to inconsistent experimental outcomes.

Chemical Properties and Degradation Pathway

-

Molecular Formula: C₉H₈N₂O₇

-

Molecular Weight: 256.17 g/mol

-

Appearance: White to off-white crystalline powder

The primary degradation pathway for DSC in the presence of moisture is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the carbonate group. This leads to the formation of an unstable intermediate which subsequently decomposes to release two equivalents of N-hydroxysuccinimide (NHS) and one equivalent of carbon dioxide.[2]

Visualization of the Hydrolysis Pathway

The hydrolysis of DSC can be visualized as a two-step process, initiated by the nucleophilic attack of water.

Caption: Hydrolysis mechanism of this compound (DSC).

Quantitative Stability Data

The stability of DSC is highly dependent on environmental conditions, particularly the presence of water, pH, and the solvent used. While extensive kinetic data is not widely published, the available information underscores its rapid degradation in aqueous media.

Stability in Aqueous Environments

DSC is extremely unstable in aqueous solutions. The half-life of DSC in pure water is reported to be less than 10 minutes.[2] This rapid hydrolysis is a significant competing reaction in bioconjugation applications that are typically performed in aqueous buffers, which can substantially lower the efficiency of the desired coupling reaction.[2]

Due to this high reactivity with water, quantitative data across a range of pH values is limited, as the compound degrades too quickly for precise measurements under most aqueous conditions. It is expected that the rate of hydrolysis would be accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.

Stability in Organic Solvents

In anhydrous (dry) organic solvents, DSC exhibits significantly greater stability, especially when stored at low temperatures.[2] However, it remains highly susceptible to degradation by atmospheric moisture, necessitating handling under anhydrous conditions. The solubility of DSC varies across different organic solvents, which can also impact its stability and utility in specific applications.

| Solvent | Solubility | Stability Consideration |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Hygroscopic; absorb moisture from the air. |

| Dimethylformamide (DMF) | Soluble | Hygroscopic; absorb moisture from the air. |

| Acetonitrile (B52724) | Slightly Soluble | Generally less hygroscopic than DMSO and DMF. |

| Dichloromethane | Low Solubility | Less common for reactions requiring high concentrations. |

Data on solubility is compiled from multiple sources.[3][4]

It is crucial to use anhydrous grade solvents and to minimize the exposure of DSC solutions to the atmosphere to prevent premature degradation. The presence of even trace amounts of water in organic solvents will initiate the hydrolysis pathway.

Experimental Protocols for Stability Assessment

Assessing the stability of DSC typically involves monitoring its degradation over time under controlled conditions. This can be achieved by quantifying the decrease of the parent DSC compound or the increase of its primary degradation product, N-hydroxysuccinimide (NHS).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying DSC and its degradation products. The following protocol is a recommended starting point for developing such a method.

Objective: To separate and quantify DSC and its hydrolysis product, NHS, to monitor the stability of DSC over time.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and separation of the polar analytes. A suitable option is a zwitterionic silica-based HILIC column (e.g., 150 mm x 3 mm, 3 µm).

-

Mobile Phase: An isocratic mobile phase consisting of 90% acetonitrile and 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 7.5 before mixing).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm or 260 nm (NHS has a strong absorbance at 260 nm).

-

Injection Volume: 1-5 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of DSC and NHS of known concentrations in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.

-

Sample Preparation:

-

Aqueous Stability: Dissolve a known amount of DSC in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

-